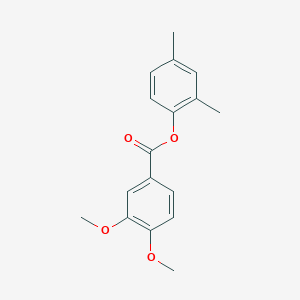

2,4-Dimethylphenyl 3,4-dimethoxybenzoate

Description

2,4-Dimethylphenyl 3,4-dimethoxybenzoate is a benzoate ester featuring a 3,4-dimethoxy-substituted aromatic ring esterified to a 2,4-dimethylphenyl group. This compound is structurally characterized by the positions of its methoxy (-OCH₃) and methyl (-CH₃) substituents, which influence its electronic, steric, and thermodynamic properties.

Properties

Molecular Formula |

C17H18O4 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

(2,4-dimethylphenyl) 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C17H18O4/c1-11-5-7-14(12(2)9-11)21-17(18)13-6-8-15(19-3)16(10-13)20-4/h5-10H,1-4H3 |

InChI Key |

OMNBBAPOBUQPPO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 3,4-Dimethoxybenzoate vs. Methyl 2,4-Dimethoxybenzoate

- Natural Occurrence :

Methyl 3,4-dimethoxybenzoate (entry 17 in ) is abundant in lignin-derived structures (G-type), constituting 7.3–28.5% of analyzed fractions, whereas methyl 2,4-dimethoxybenzoate (entry 21) is detected only in trace amounts (0–3.9%) in FL/ST-type plant tissues . This disparity suggests differential biosynthetic preferences or ecological roles. - Thermal Stability in Metal Complexes :

- Cu(II) complexes with 2,4-dimethoxybenzoate ligands exhibit higher thermal stability than those with 3,4-dimethoxybenzoate. For example, anhydrous Cu(II) 2,4-dimethoxybenzoate decomposes at higher temperatures due to favorable mesomeric and steric effects that stabilize the metal-ligand bond .

- Nd(III) 2,4-dimethoxybenzoate also shows greater stability (decomposition at 983–1010 K) compared to its 3,4-isomer, which forms less stable oxycarbonates during pyrolysis .

Table 1. Thermal Stability of Selected Metal-Dimethoxybenzoate Complexes

| Metal Ion | Ligand Isomer | Decomposition Pathway | Final Product | Stability Rank |

|---|---|---|---|---|

| Cu(II) | 2,4-dimethoxy | Direct decomposition to oxide | CuO | High |

| Cu(II) | 3,4-dimethoxy | Intermediate phases | CuO | Moderate |

| Nd(III) | 2,4-dimethoxy | Two-step decomposition | Nd₂O₃ | High |

| Nd(III) | 3,4-dimethoxy | Rapid oxycarbonate formation | Nd₂O₃ | Moderate |

3,4-Dimethoxybenzoate Derivatives in Metabolism

- 3,4-Dimethoxybenzoate undergoes sequential O-demethylation by Sporomusa ovata to yield 4-hydroxy-3-methoxybenzoate (vanillate) and 3,4-dihydroxybenzoate (protocatechuate), critical intermediates in aromatic catabolism .

Substituent Position Effects on Physicochemical Properties

The positions of methoxy and methyl groups significantly alter electronic and steric profiles:

- Electron Density :

- Solubility and Reactivity: Methyl 3,4-dimethoxybenzoate’s polar substituents improve solubility in aqueous systems, facilitating its role in biological systems . 2,4-Dimethylphenyl 3,4-dimethoxybenzoate’s bulky aryl group likely reduces solubility but increases lipophilicity, making it suitable for non-polar applications.

Table 2. Comparative Properties of Key Dimethoxybenzoates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.